2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide
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Overview
Description
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamide, morpholine, and methylsulfonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the morpholine group: This step involves the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development. It can be used in the design of inhibitors for enzymes such as carbonic anhydrase.
Medicine: The compound’s potential as a drug candidate extends to various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide: This compound shares the sulfonamide and methylsulfonyl groups but lacks the morpholine and oxoethoxyphenyl groups.
N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide: This compound shares the morpholine and oxoethoxyphenyl groups but lacks the dimethyl and methylsulfonyl groups.
Uniqueness
The uniqueness of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of both sulfonamide and morpholine groups allows for diverse interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C21H27N3O7S2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-(methanesulfonamido)-2,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O7S2/c1-15-4-9-19(16(2)21(15)23-32(3,26)27)33(28,29)22-17-5-7-18(8-6-17)31-14-20(25)24-10-12-30-13-11-24/h4-9,22-23H,10-14H2,1-3H3 |
InChI Key |
SUTCQQKAHIVAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)C)NS(=O)(=O)C |
Origin of Product |
United States |
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